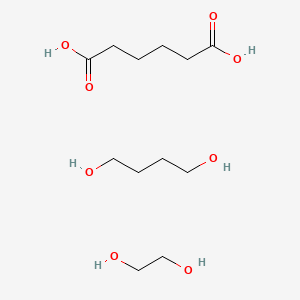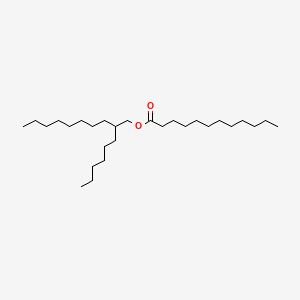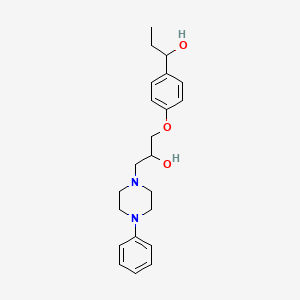![molecular formula C10H6F3NO2 B1617362 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol CAS No. 312505-97-8](/img/structure/B1617362.png)
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol
概要
説明
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol, or 2-TFIP, is an organic compound with the chemical formula C7H4F3NO2. It is a colorless solid that is soluble in most organic solvents. 2-TFIP has been studied for its potential applications in diverse fields, including synthetic organic chemistry and medicinal chemistry.
科学的研究の応用
Organic Synthesis and Catalysis
Regioselective Transformations
The compound has been used in the synthesis of various organic molecules. For instance, Gaikwad (2021) described a regioselective one-pot transformation of 2’-hydroxy chalcones to 3,5-diphenylisoxazole, showcasing the compound's utility in creating complex organic structures under mild conditions, which emphasizes its importance in organic synthesis and catalysis Gaikwad, 2021.
Material Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
In material science, particularly in the development of organic light-emitting diodes (OLEDs), Jin et al. (2014) reported the use of iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives, including the trifluoromethyl variant, demonstrating its application in enhancing OLED performance with low efficiency roll-off Jin et al., 2014.
Pharmacological Research
Antifungal Activity
Zhang et al. (2016) explored the antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, indicating that compounds structurally related to 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol could have significant biological activities, potentially leading to new antifungal agents Zhang et al., 2016.
作用機序
Target of Action
The primary targets of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular weight (22916 g/mol) and its lipophilic nature suggest that it may have good oral bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical pathways and cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but its degradation products may also have biological activity . Long-term studies in both in vitro and in vivo settings are essential to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . The compound’s effects on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-7(14-16-9)6-3-1-2-4-8(6)15/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDNWVIKLHIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425224 | |
| Record name | ZINC00237601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312505-97-8 | |
| Record name | ZINC00237601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)
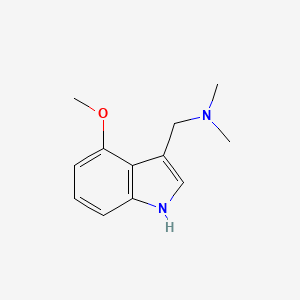
![Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1617286.png)

![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)
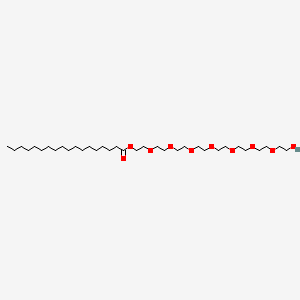
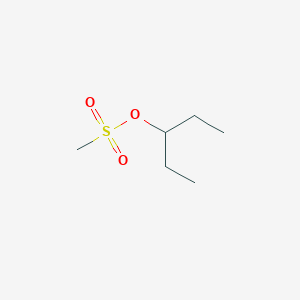
![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)
